(4-(Chloromethyl)phenyl)methanamine hydrochloride
Overview
Description
“(4-(Chloromethyl)phenyl)methanamine hydrochloride” is a chemical compound with the CAS Number: 1194752-34-5 . It has a molecular weight of 192.09 and its IUPAC name is [4-(chloromethyl)phenyl]methanamine hydrochloride . The compound appears as a white to yellow solid .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H10ClN.ClH/c9-5-7-1-3-8(6-10)4-2-7;/h1-4H,5-6,10H2;1H . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis
“this compound” is a white to yellow solid . It has a molecular weight of 192.09 . The compound should be stored at a temperature of 2-8°C .Scientific Research Applications
Iron(III) Complexes for Cellular Imaging and Photocytotoxicity
Iron(III) complexes incorporating phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine derivatives have been synthesized for cellular imaging and photocytotoxicity applications under red light. These complexes exhibit significant photocytotoxicity, capable of inducing apoptosis and generating reactive oxygen species in various cell lines, highlighting their potential in photodynamic therapy (Basu et al., 2014).
Catalysis and Hydrogenation Reactions
Quinazoline-based ruthenium complexes, synthesized from (4-Phenylquinazolin-2-yl)methanamine, have shown high efficiency in the transfer hydrogenation of acetophenone derivatives. These catalysts achieve up to 99% conversion with high turnover frequency (TOF) values, indicating their efficacy in catalytic hydrogenation processes (Karabuğa et al., 2015).
Palladacycle Synthesis and Catalytic Evaluation
1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives have been used to synthesize unsymmetrical NCN′ pincer palladacycles. These palladacycles have shown good catalytic activity and selectivity in reactions where the palladium remains in the Pd(II) state, indicating their utility in organic synthesis and catalysis (Roffe et al., 2016).
Material Science and Luminescent Properties
Tetraphenylethene derivatives functionalized with diethylamino groups, synthesized from bis(4-(diethylamino)phenyl)methanone, exhibit aggregation-induced emission (AIE) and have been explored for their proton capture capability. These materials show reversible fluorescence switching in acidic and basic solutions, making them promising for chemical sensing and environmental monitoring (Wang et al., 2015).
Cyclometalated Platinum(II) Complexes for Luminescence
Luminescent mono- and binuclear cyclometalated platinum(II) complexes incorporating 6-phenyl-2,2‘-bipyridine derivatives have been synthesized to examine d8−d8 and ligand−ligand interactions. These complexes are emissive in fluid solution at room temperature, offering insights into the development of luminescent materials and their potential applications (Lai et al., 1999).
Safety and Hazards
Properties
IUPAC Name |
[4-(chloromethyl)phenyl]methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN.ClH/c9-5-7-1-3-8(6-10)4-2-7;/h1-4H,5-6,10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHQBDWOURBEZFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)CCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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